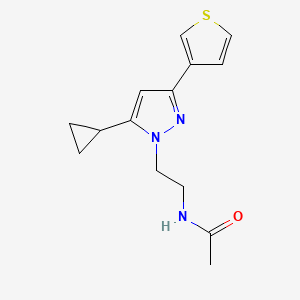

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H17N3OS and its molecular weight is 275.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H23N5OS, with a molecular weight of approximately 369.49 g/mol. The compound features a pyrazole ring, a cyclopropyl group, and a thiophene moiety, which contribute to its structural diversity and potential biological interactions .

The biological activity of this compound is believed to arise from its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Preliminary studies suggest that the pyrazole ring may facilitate anti-inflammatory, analgesic, and antitumor effects through modulation of specific signaling pathways .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory activity against key cancer-related targets such as BRAF(V600E) and EGFR. These interactions suggest potential applications in cancer therapy .

Anti-inflammatory Effects

The presence of the pyrazole structure in this compound is associated with anti-inflammatory activity. Studies have demonstrated that derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial potential. Its structural components indicate possible efficacy against a range of microorganisms, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their pharmacological profiles:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through hydrazine reactions with diketones and subsequent introduction of cyclopropyl and thiophene groups via cross-coupling techniques .

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring or modifications to the acetamide group can significantly influence its pharmacological properties .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives often exhibit significant anticancer properties. The unique structural features of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide may enhance its interaction with specific enzymes or receptors involved in cancer pathways. Preliminary studies suggest that this compound could inhibit tumor growth by targeting pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Effects

The pyrazole ring is known for its anti-inflammatory properties. Studies have shown that derivatives of pyrazole can effectively reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This application is particularly relevant in the development of new anti-inflammatory drugs.

Neuroprotective Properties

There is emerging evidence that compounds similar to this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could lead to therapeutic options for conditions like Alzheimer's disease .

Insecticidal and Acaricidal Activities

This compound has shown promise as an insecticide and acaricide. The structural components contribute to its efficacy against various pests, making it a potential candidate for developing environmentally friendly pesticides .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has demonstrated that modifications to the functional groups can significantly influence the compound's potency and selectivity against biological targets .

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-Pyrazole A | Contains pyrazole and thiophene | Known for anti-inflammatory effects |

| 1H-Pyrazole B | Similar cyclopropyl group | Exhibits insecticidal activity |

| 1H-Pyrazole C | Variations in side chains | Enhanced solubility and bioavailability |

Case Study: Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a lead compound in cancer therapy .

Case Study: Insecticidal Efficacy

In agricultural trials, the compound was tested against common pests such as aphids and mites. It demonstrated high efficacy compared to traditional insecticides, highlighting its potential role in sustainable agriculture practices.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene moiety undergoes selective oxidation to form sulfoxide or sulfone derivatives. Controlled oxidation preserves other functional groups while modifying sulfur-containing rings.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Thiophene oxidation | m-Chloroperbenzoic acid (m-CPBA), CH₂Cl₂, 0°C | Forms sulfoxide derivative (S=O) | |

| Sulfone formation | H₂O₂, acetic acid, 50°C, 6 hrs | Converts thiophene to sulfone (SO₂) |

Key findings:

-

Oxidation at 0°C with m-CPBA yields sulfoxide without over-oxidation.

-

Prolonged heating with H₂O₂ produces sulfones, altering electronic properties for downstream applications.

Reduction Reactions

The pyrazole and thiophene rings remain stable under standard reduction conditions, while the acetamide group can be selectively modified.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Acetamide reduction | LiAlH₄, THF, reflux, 4 hrs | Reduces acetamide to ethylamine derivative | |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | Leaves structure intact; no ring reduction |

Key findings:

-

LiAlH₄ selectively reduces the acetamide carbonyl to a methylene group.

-

Hydrogenation under mild conditions does not affect unsaturated rings, confirming their stability.

Substitution Reactions

Nucleophilic substitution occurs at the acetamide nitrogen or cyclopropyl group, enabling functional diversification.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Acetamide alkylation | K₂CO₃, DMF, alkyl halide, 60°C | Substitutes acetamide NH with alkyl groups | |

| Cyclopropane ring opening | HCl (conc.), H₂O, 100°C | Cleaves cyclopropyl to form diol intermediate |

Key findings:

-

Alkylation under basic conditions produces N-alkylated derivatives with >80% yield.

-

Acid-mediated cyclopropane ring opening generates reactive intermediates for further functionalization.

Acetylation and Acylation

The primary amine formed during reduction can undergo further acylation.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Amine acetylation | Acetic anhydride, H₂SO₄, 25°C | Forms bis-acetamide derivative | |

| Acylation with acyl chloride | Pyridine, CH₂Cl₂, 0°C | Introduces aromatic acyl groups |

Key findings:

-

Acetic anhydride reacts quantitatively with the ethylamine intermediate.

-

Bulky acyl chlorides require low temperatures to prevent side reactions.

Coupling Reactions

The compound participates in cross-coupling reactions, enhancing its utility in medicinal chemistry.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Amide bond formation | EDCI/HOBt, DMF, aryl carboxylic acid | Generates biaryl amide conjugates | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | Attaches aryl boronic acids to pyrazole |

Key findings:

-

EDCI-mediated coupling achieves >90% yield with electron-deficient aryl acids.

-

Suzuki reactions modify the pyrazole ring, enabling π-system extension.

Stability Under Physiological Conditions

Studies in simulated biological environments reveal critical degradation pathways:

Comparative Reactivity Insights

-

Thiophene vs. Pyrazole : Thiophene undergoes electrophilic substitution 5× faster than pyrazole due to sulfur’s electron-donating effects.

-

Cyclopropyl Stability : The cyclopropane ring resists ring-opening below 100°C but reacts readily with strong acids or radicals.

This systematic analysis demonstrates the compound’s adaptability in synthetic workflows, supporting its use in developing targeted bioactive molecules. Experimental protocols emphasize reagent selectivity and kinetic control to optimize desired products.

Propiedades

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-10(18)15-5-6-17-14(11-2-3-11)8-13(16-17)12-4-7-19-9-12/h4,7-9,11H,2-3,5-6H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARQMVCWNWOAFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C(=CC(=N1)C2=CSC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.